REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][N:3]=1.[CH3:13][C:14]([S-:17])([CH3:16])[CH3:15].[Na+].C([O-])([O-])=O.[K+].[K+]>CCOC(C)=O.FC(F)(F)S(O[Sc](OS(C(F)(F)F)(=O)=O)OS(C(F)(F)F)(=O)=O)(=O)=O>[C:14]([S:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[NH:4][N:3]=1)([CH3:16])([CH3:15])[CH3:13] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[S-].[Na+]
|
Name
|
|
Quantity
|
308 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
tris(trifluoromethylsulfonyloxy)scandium
|
Quantity
|
54.5 mg
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)O[Sc](OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
chromatographed (0-30% EtOAc/DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SC1=NNC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |